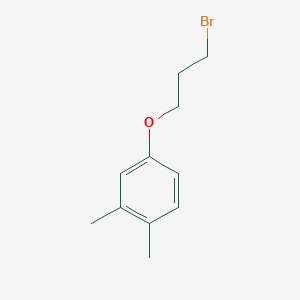

4-(3-Bromopropoxy)-1,2-dimethylbenzene

Beschreibung

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

IUPAC Name |

4-(3-bromopropoxy)-1,2-dimethylbenzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15BrO/c1-9-4-5-11(8-10(9)2)13-7-3-6-12/h4-5,8H,3,6-7H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CJDDDZNHLXWDEJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)OCCCBr)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15BrO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

243.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to 4-(3-Bromopropoxy)-1,2-dimethylbenzene

This guide serves as a comprehensive technical resource for researchers, scientists, and professionals in drug development interested in the synthesis, characterization, and potential applications of 4-(3-Bromopropoxy)-1,2-dimethylbenzene (CAS 103857-79-0). While this compound is not extensively documented in current scientific literature, this paper provides a robust framework based on established chemical principles and data from analogous structures to enable its effective use in research and development.[1]

Compound Overview and Physicochemical Properties

This compound is a bifunctional organic molecule featuring a 1,2-dimethylbenzene (o-xylene) core, an ether linkage, and a terminal propyl bromide. This unique combination of a substituted aromatic ring and a reactive alkyl halide chain makes it a valuable intermediate for the synthesis of more complex molecules, particularly in the field of medicinal chemistry.

| Property | Value | Source |

| CAS Number | 103857-79-0 | [2] |

| Molecular Formula | C₁₁H₁₅BrO | [1] |

| Molecular Weight | 243.14 g/mol | [3] |

| Appearance | Predicted to be a colorless to pale yellow liquid | Inferred from similar compounds[4] |

| Purity | >95% (as commercially available) | [2] |

Strategic Synthesis: The Williamson Ether Synthesis Approach

The most direct and reliable method for the preparation of this compound is the Williamson ether synthesis. This classic SN2 reaction involves the deprotonation of a phenol to form a nucleophilic phenoxide, which then attacks an alkyl halide. In this case, 3,4-dimethylphenol serves as the phenol, and 1,3-dibromopropane is the alkylating agent. The use of a large excess of 1,3-dibromopropane is crucial to minimize the formation of the bis-ether byproduct.

Proposed Synthesis Workflow

Caption: Proposed workflow for the synthesis of this compound.

Detailed Experimental Protocol

This protocol is adapted from a similar synthesis of 1-benzyloxy-4-(3-bromopropoxy)benzene and is expected to yield the target compound with high purity.[5]

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 3,4-dimethylphenol (1.0 eq), a significant excess of 1,3-dibromopropane (3.0-5.0 eq), and powdered anhydrous potassium carbonate (1.5 eq) in acetone. The use of a polar aprotic solvent like acetone facilitates the SN2 reaction.

-

Reaction Execution: Stir the mixture vigorously and heat to reflux. Monitor the reaction progress by thin-layer chromatography (TLC). The reaction is expected to proceed to completion within 24-48 hours.

-

Workup:

-

Cool the reaction mixture to room temperature.

-

Filter the mixture to remove the inorganic salts (potassium carbonate and potassium bromide).

-

Evaporate the acetone from the filtrate under reduced pressure.

-

Dissolve the resulting residue in a suitable organic solvent such as dichloromethane.

-

Wash the organic layer with a 10% aqueous sodium hydroxide solution to remove any unreacted 3,4-dimethylphenol.

-

Wash the organic layer with water and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

-

-

Purification:

-

Filter to remove the drying agent and concentrate the organic solution under reduced pressure to obtain the crude product.

-

Purify the crude product by vacuum distillation to yield pure this compound.

-

Analytical Characterization

Due to the lack of published spectra for this compound, the following are predicted characterization data based on its structure and data from analogous compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR:

-

Aromatic protons will appear as multiplets or distinct doublets and singlets in the range of δ 6.5-7.5 ppm.

-

The methylene protons of the propoxy chain will exhibit characteristic triplets. The protons adjacent to the oxygen (O-CH₂) will be downfield (around δ 4.0-4.2 ppm), the central methylene protons (-CH₂-) will be in the mid-range (around δ 2.1-2.3 ppm), and the protons adjacent to the bromine (Br-CH₂) will be the most downfield of the aliphatic protons (around δ 3.5-3.7 ppm).

-

The two methyl groups on the benzene ring will appear as singlets in the upfield region (around δ 2.1-2.3 ppm).

-

-

¹³C NMR:

-

Aromatic carbons will resonate in the δ 110-160 ppm region.

-

The aliphatic carbons of the propoxy chain will be observed in the upfield region, with the carbon attached to oxygen being the most downfield of the three.

-

Mass Spectrometry (MS)

The electron ionization mass spectrum is expected to show a molecular ion peak (M⁺) and a characteristic M+2 peak of nearly equal intensity due to the presence of the bromine atom (⁷⁹Br and ⁸¹Br isotopes). Common fragmentation patterns would involve the loss of a propyl bromide radical or cleavage of the ether bond. A prominent peak at m/z 91, corresponding to the tropylium ion, is also anticipated, which is characteristic of alkylbenzenes.[6]

Reactivity and Synthetic Utility

The chemical reactivity of this compound is dominated by the terminal alkyl bromide. This functional group is an excellent electrophile for SN2 reactions, making the compound a versatile building block.

Key Reactions and Transformations

Sources

- 1. PubChemLite - this compound (C11H15BrO) [pubchemlite.lcsb.uni.lu]

- 2. This compound-103857-79-0 - Thoreauchem [thoreauchem.com]

- 3. 4-Bromo-2,3-dimethyl-1-isopropoxybenzene | C11H15BrO | CID 74788659 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. chemimpex.com [chemimpex.com]

- 5. prepchem.com [prepchem.com]

- 6. C8H10 mass spectrum of 1,2-dimethylbenzene fragmentation pattern of m/z m/e ions for analysis and identification of o-xylene image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

Strategic Utilization of Alkyl Bromide Building Blocks in Medicinal Chemistry

[1]

Introduction: The "Goldilocks" Electrophile

In the high-throughput environment of modern medicinal chemistry, the choice of alkylating agent is a strategic decision, not merely a logistical one. Alkyl bromides (

For the medicinal chemist, alkyl bromides serve as the primary vehicle for installing

This guide details the mechanistic logic, synthesis, and application of these building blocks, moving beyond basic textbook definitions to industrial-grade execution.

Mechanistic Insight & Reactivity Profile[2]

The Halide Decision Matrix

The selection of a halide leaving group dictates the reaction trajectory.

-

Chlorides (

): High stability but poor leaving group ability. Often requires activation (e.g., Finkelstein reaction) or harsh conditions that sensitive scaffolds cannot tolerate. -

Iodides (

): Excellent leaving groups but prone to photolytic degradation and "homocoupling" side reactions. -

Bromides (

): The optimal compromise. They are sufficiently reactive for

Visualization: Reactivity & Pathway Selection

The following decision tree illustrates the logical flow for selecting reaction conditions based on the substrate class of the alkyl bromide.

Figure 1: Decision matrix for alkyl bromide transformations. Note the divergence at secondary centers where Nickel catalysis becomes superior to traditional substitution to avoid elimination.

High-Fidelity Synthesis Protocol: The Appel Reaction

While many commercial alkyl bromides exist, custom linkers for PROTACs or specific side-chains often require de novo synthesis from alcohols. The standard

Mechanism & Causality

The reaction is driven by the formation of the strong Phosphine-Oxygen double bond (triphenylphosphine oxide, TPPO).

-

Activation:

reacts with -

Oxyphosphonium Formation: The alcohol oxygen attacks the phosphorus, displacing a bromide ion.

-

Displacement: The bromide ion attacks the alkyl carbon from the backside, displacing TPPO.

-

Critical Insight: This proceeds with inversion of configuration at chiral centers.[1]

-

Standard Operating Procedure (SOP)

Objective: Convert a primary alcohol to a primary alkyl bromide.

| Parameter | Specification |

| Reagents | Alcohol (1.0 eq), |

| Solvent | Dichloromethane (DCM) or THF (Anhydrous) |

| Temperature | 0°C to Room Temperature (RT) |

| Concentration | 0.1 M - 0.2 M |

Step-by-Step Protocol:

-

Setup: Flame-dry a round-bottom flask and purge with Nitrogen (

). Add the alcohol substrate and -

Addition: Dissolve

in minimal DCM and add dropwise to the reaction mixture over 20 minutes.-

Why? Rapid addition generates excessive heat and can lead to side reactions.

-

-

Monitoring: Allow to warm to RT. Monitor via TLC (stain with

or Anisaldehyde; alkyl bromides are often UV inactive). Look for the disappearance of the polar alcohol spot and the appearance of a less polar spot ( -

Workup (Self-Validating): Add Hexanes/Pentane to the reaction mixture.

-

Validation: A white precipitate (TPPO) should form immediately.

-

-

Purification: Filter off the TPPO solid. Concentrate the filtrate. Purify via silica gel flash chromatography.

-

Note: Alkyl bromides can be volatile; avoid high-vacuum if the molecular weight is <150 g/mol .

-

Advanced Application: Nickel-Catalyzed Cross-Coupling

Traditional Palladium-catalyzed couplings (Suzuki, Negishi) often fail with alkyl halides due to slow oxidative addition and rapid

The Radical Mechanism

Unlike Pd (2-electron process), Ni often operates via Single Electron Transfer (SET), generating alkyl radicals. This bypasses the

Figure 2: Simplified catalytic cycle for Ni-catalyzed cross-coupling of alkyl bromides.[3] The radical generation step is crucial for activating the sp3 center.

Protocol: Ni-Catalyzed Negishi Coupling

Reagents:

Strategic Application: PROTAC Linker Design

Alkyl bromides are the "Lego blocks" of Targeted Protein Degradation (TPD). In PROTAC design, the linker length and composition determine the formation of the ternary complex (Target-PROTAC-E3 Ligase).[4]

-

Linear Alkyl Chains: Synthesized via di-bromoalkanes (

). Provide hydrophobicity and rigidity.[5] -

PEG Chains: Synthesized via PEG-bromides.[6] Provide solubility.

Workflow:

-

Anchor Functionalization: Alkylation of an E3 ligase binder (e.g., Lenalidomide derivative) with a bifunctional alkyl bromide.

-

Warhead Attachment: The remaining bromide handle reacts with the target protein ligand.

Stability & Quality Control (QC)

Alkyl bromides are chemically reactive species.[3][7][8] Their purity must be rigorously assessed before use in library synthesis.

Instability Factors

-

Hydrolysis:

. (Generates acid, autocatalytic). -

Photolysis: Carbon-Bromine bonds are light-sensitive. Store in amber vials.

Analytical Method: GC-FID Derivatization

Direct injection of alkyl bromides can sometimes lead to degradation in the GC inlet. A robust method involves converting them to alkyl chlorides using

-

Protocol: Incubate sample with

in DMAc at 110°C. -

Result: Quantitative conversion to

, which is more stable and volatile, allowing for accurate residual solvent analysis.

References

-

Appel Reaction Mechanism

- Appel, R. (1975). "Tertiary Phosphine/Tetrachloromethane, a Versatile Reagent for Chlorination, Dehydration, and P-N Linkage.

-

Nickel-Catalyzed Cross-Coupling

- Zultanski, S. L., & Fu, G. C. (2013). "Nickel-Catalyzed Carbon–Carbon Bond-Forming Reactions of Unactivated Alkyl Halides: Amination, Alkylation, and Arylation." Journal of the American Chemical Society.

-

PROTAC Linker Chemistry

- Maple, H. J., et al. (2019). "Strategies for the Design of PROTAC Linkers." Tocris Bioscience Scientific Reviews.

-

Stability & Analysis

-

Heliyon. (2024).[10] "Determination of residual alkyl iodides and alkyl bromides as their corresponding alkyl chlorides in drug substances by headspace GC-FID."

-

Sources

- 1. Appel Reaction [organic-chemistry.org]

- 2. organic-synthesis.com [organic-synthesis.com]

- 3. Electrochemical Nickel-Catalyzed C(sp3)–C(sp3) Cross-Coupling of Alkyl Halides with Alkyl Tosylates - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. precisepeg.com [precisepeg.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. Alcohol to Bromide - Common Conditions [commonorganicchemistry.com]

- 8. rockchemicalsinc.com [rockchemicalsinc.com]

- 9. Determination of residual alkyl iodides and alkyl bromides as their corresponding alkyl chlorides in drug substances by headspace GC-FID - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Determination of residual alkyl iodides and alkyl bromides as their corresponding alkyl chlorides in drug substances by headspace GC-FID - PubMed [pubmed.ncbi.nlm.nih.gov]

Safety data sheet SDS for 4-(3-Bromopropoxy)-1,2-dimethylbenzene

Technical Safety Guide: 4-(3-Bromopropoxy)-1,2-dimethylbenzene

Document Control:

-

Type: Technical Safety & Handling Guide (Expanded SDS)

-

Formula:

-

Molecular Weight: 243.14 g/mol [1]

-

Audience: Synthetic Chemists, Process Engineers, HSE Officers[1]

Part 1: Executive Summary & Chemical Identity

The Alkylating Architect

this compound is a specialized electrophilic intermediate used primarily in medicinal chemistry for introducing a 3,4-dimethylphenoxypropyl motif into target molecules.[1] Its utility stems from the reactivity of the primary alkyl bromide, which serves as an excellent leaving group for nucleophilic substitution (

However, this same reactivity dictates its hazard profile.[1] As a primary alkyl halide, it is a potential alkylating agent, capable of reacting with biological nucleophiles (DNA, proteins).[1] This guide transcends the standard Safety Data Sheet (SDS) by correlating these structural features with specific handling protocols.

Chemical Characterization Table

| Property | Specification | Notes |

| IUPAC Name | This compound | Also: 1-(3-Bromopropoxy)-3,4-dimethylbenzene |

| CAS Number | Not widely listed | Analog Reference: 3245-55-4 (2,5-isomer) or 588-63-6 (Des-methyl) |

| Physical State | Liquid (Viscous) | Likely colorless to pale yellow oil |

| Boiling Point | ~300°C (Predicted) | Based on 2,5-isomer data (304°C) |

| Density | ~1.27 g/cm³ | Denser than water; sinks in aqueous spills |

| Solubility | Organic Solvents | Soluble in DCM, EtOAc, DMSO; Insoluble in Water |

Part 2: Hazard Identification (The "Why" Behind the Warnings)

Core Hazard Mechanism: Electrophilic Alkylation

Unlike simple solvents, this compound possesses a "warhead"—the 3-bromopropyl chain.[1] The carbon-bromine bond is polarized, creating a partial positive charge (

-

Skin/Eye Irritation (Category 2/2A): The lipophilic dimethylphenyl tail facilitates rapid dermal absorption.[1] Once in the tissue, the bromide acts as a localized irritant and potential sensitizer.[1]

-

Specific Target Organ Toxicity (STOT-SE 3): Inhalation of mists or vapors triggers respiratory tract irritation due to the alkylating potential on mucous membranes.[1]

-

Environmental Toxicity: Halogenated ethers are often persistent.[1] Avoid release into aquatic systems.[1]

GHS Label Elements

-

Signal Word: WARNING

-

Hazard Statements:

Part 3: Safe Handling & Synthesis Protocols

Engineering Controls & PPE

-

Ventilation: Handle exclusively in a certified chemical fume hood.[1] The vapor pressure is low, but aerosols generated during syringing or transfer are hazardous.[1]

-

Glove Selection:

-

Eye Protection: Chemical splash goggles.[1] Face shield recommended if conducting reactions >5g.[1]

Diagram 1: Safe Synthesis Workflow This workflow illustrates the logical progression from reagent preparation to quenching, emphasizing containment.

Caption: Synthesis workflow emphasizing the containment of the active alkylating phase within the fume hood.

Part 4: Emergency Response & First Aid

The "Lipophilic" Complication Because this compound is lipophilic (fat-loving), it resists simple water washing.[1] Standard soap is insufficient; use a surfactant-rich cleanser (e.g., PEG-400 or industrial hand cleaner) followed by copious water.[1]

Spill Management Logic

-

Evacuate: Clear the immediate area.

-

Isolate: Don PPE (Goggles, Double Nitrile Gloves).[1]

-

Neutralize: Treat the absorbent with a dilute solution of alcoholic KOH (to degrade the alkyl bromide) if trained to do so; otherwise, pack as hazardous waste.[1]

Diagram 2: Emergency Decision Matrix A logical tree for immediate decision making during exposure events.[1]

Caption: Triage protocol for exposure. Note the specific instruction to blot before washing for lipophilic agents.[1]

Part 5: Storage & Stability

-

Temperature: Store at 2-8°C (Refrigerated).

-

Light Sensitivity: Protect from light (Amber vials). Alkyl bromides can degrade photolytically, releasing HBr (corrosive gas).[1]

-

Incompatibilities:

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 10890096, this compound.[1] Retrieved from [Link][1]

-

American Elements. 2-(3-bromopropoxy)-1,4-dimethylbenzene Properties (Isomer Data). Retrieved from [Link][1]

-

PrepChem. Synthesis of 1-benzyloxy-4-(3-bromopropoxy)benzene (Synthetic Methodology). Retrieved from [Link][1]

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 4-(3-Bromopropoxy)-1,2-dimethylbenzene

Welcome to the technical support center for the synthesis of 4-(3-Bromopropoxy)-1,2-dimethylbenzene. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions (FAQs) encountered during the synthesis of this important chemical intermediate. Our goal is to empower you with the scientific rationale behind each step to improve your yield and purity.

Introduction to the Synthesis

The synthesis of this compound is a classic example of the Williamson ether synthesis. This reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism, where the phenoxide ion of 3,4-dimethylphenol acts as a nucleophile, attacking the electrophilic carbon of 1,3-dibromopropane.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section is structured to address common issues you may encounter during your synthesis. Each question is followed by a detailed explanation of potential causes and actionable solutions.

FAQ 1: My reaction yield is significantly lower than expected. What are the common culprits?

Low yields in this synthesis can be frustrating and often point to one or more suboptimal reaction conditions. Let's break down the most common causes and how to address them.

Possible Causes & Solutions:

-

Incomplete Deprotonation of 3,4-Dimethylphenol: For the SN2 reaction to occur, the phenol must be converted to its more nucleophilic phenoxide form. If the base is not strong enough or used in insufficient quantity, a significant portion of the phenol will remain unreacted.

-

Solution: While weaker bases like potassium carbonate (K₂CO₃) can be effective, stronger bases like sodium hydride (NaH) or potassium hydride (KH) will ensure complete deprotonation.[1] When using hydrides, always use an anhydrous aprotic solvent like THF or DMF and handle with appropriate care under an inert atmosphere. For aryl ethers, weaker bases like sodium hydroxide (NaOH) or potassium hydroxide (KOH) can also be effective.[1]

-

-

Suboptimal Solvent Choice: The solvent plays a crucial role in an SN2 reaction. Protic solvents (e.g., ethanol, water) can solvate the phenoxide ion, reducing its nucleophilicity and slowing down the reaction. Apolar solvents are also not ideal as they do not effectively dissolve the ionic intermediates.

-

Solution: Use a polar aprotic solvent such as acetone, acetonitrile, or dimethylformamide (DMF).[2] These solvents effectively solvate the cation of the phenoxide salt, leaving the phenoxide anion more available to act as a nucleophile.

-

-

Insufficient Reaction Time or Temperature: The Williamson ether synthesis can require several hours to reach completion, typically between 1 to 8 hours at temperatures ranging from 50 to 100 °C.[3]

-

Solution: Monitor your reaction progress using Thin Layer Chromatography (TLC). If you observe unreacted starting material after several hours, consider increasing the reaction temperature or extending the reaction time.

-

-

Side Reaction: Elimination (E2): Although 1,3-dibromopropane is a primary alkyl halide and less prone to elimination, this side reaction can still occur, especially at higher temperatures, leading to the formation of allyl bromide.

-

Solution: Maintain the reaction temperature within the recommended range. Lowering the temperature can favor the SN2 pathway over E2.[1]

-

Diagram: Troubleshooting Low Yield

Caption: A flowchart to diagnose and resolve common causes of low reaction yield.

FAQ 2: I am observing a significant amount of a higher molecular weight byproduct. What is it and how can I avoid it?

This is a very common and important issue in this specific synthesis. The most likely high molecular weight byproduct is 1,3-bis(3,4-dimethylphenoxy)propane . This occurs because the desired product, this compound, can react with another molecule of the 3,4-dimethylphenoxide, leading to a second etherification.

Strategies to Minimize the Bis-Ether Byproduct:

-

Use a Large Excess of 1,3-Dibromopropane: This is the most effective strategy to favor mono-alkylation. By having a high concentration of the dihaloalkane relative to the phenoxide, the probability of the phenoxide reacting with a fresh molecule of 1,3-dibromopropane is much higher than the product reacting with another phenoxide. A molar ratio of 3 to 5 equivalents of 1,3-dibromopropane to 1 equivalent of 3,4-dimethylphenol is a good starting point.

-

Slow Addition of the Phenol: If you are generating the phenoxide in situ, consider slowly adding the phenol (or a solution of the pre-formed phenoxide) to the reaction mixture containing the 1,3-dibromopropane. This maintains a low concentration of the nucleophile, further disfavoring the second alkylation.

-

Consider Phase-Transfer Catalysis (PTC): PTC can enhance the selectivity for mono-alkylation.[1] A phase-transfer catalyst, such as a quaternary ammonium salt, facilitates the transfer of the phenoxide from an aqueous or solid phase into the organic phase where the reaction occurs. This can allow for more controlled reaction conditions and potentially higher selectivity.[1]

Diagram: Competing Reaction Pathways

Caption: The reaction can proceed to the desired mono-ether or the bis-ether byproduct.

FAQ 3: I am having trouble purifying my product. What are the recommended work-up and purification procedures?

Proper work-up and purification are critical for obtaining a high-purity product.

Detailed Work-up and Purification Protocol:

-

Quenching and Initial Extraction: After the reaction is complete (as determined by TLC), cool the reaction mixture to room temperature. If you used a polar aprotic solvent like DMF, it is often beneficial to pour the reaction mixture into a larger volume of water to precipitate the organic components. Extract the aqueous mixture with a suitable organic solvent such as diethyl ether or ethyl acetate (3x).

-

Removal of Unreacted Phenol: Combine the organic extracts and wash with a dilute aqueous solution of sodium hydroxide (e.g., 1-2 M NaOH) (2x).[4] This will deprotonate any remaining 3,4-dimethylphenol, converting it to the water-soluble phenoxide, which will be removed into the aqueous layer.

-

Neutralization and Drying: Wash the organic layer with water until the aqueous layer is neutral, followed by a wash with brine to aid in the removal of water. Dry the organic layer over an anhydrous drying agent such as anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄).

-

Solvent Removal and Purification: Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator. The crude product can then be purified by one of the following methods:

-

Vacuum Distillation: This is a suitable method for larger scale purifications.[5] The significant difference in boiling points between the desired product and the bis-ether byproduct should allow for good separation. It is crucial to use a good vacuum source and to carefully control the distillation temperature to prevent decomposition.

-

Column Chromatography: For smaller scale purifications or to achieve very high purity, column chromatography on silica gel is effective. A non-polar eluent system, such as a gradient of ethyl acetate in hexanes, will allow for the separation of the more polar desired product from the less polar unreacted 1,3-dibromopropane and the potentially less polar bis-ether byproduct.

-

Experimental Protocols

This section provides a detailed, step-by-step methodology for the synthesis of this compound.

Protocol 1: Standard Williamson Ether Synthesis

This protocol is adapted from similar syntheses and is a good starting point for optimization.[4][6]

Materials:

-

3,4-Dimethylphenol

-

1,3-Dibromopropane (5 equivalents)

-

Anhydrous Potassium Carbonate (K₂CO₃) (2-3 equivalents)

-

Acetone (anhydrous)

-

Diethyl ether or Ethyl acetate

-

1M Sodium Hydroxide (NaOH) solution

-

Brine (saturated NaCl solution)

-

Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

-

To a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add 3,4-dimethylphenol (1.0 eq), anhydrous potassium carbonate (2.5 eq), and anhydrous acetone.

-

Stir the mixture vigorously and then add 1,3-dibromopropane (5.0 eq).

-

Heat the reaction mixture to reflux (around 60 °C) and maintain for 24-48 hours. Monitor the reaction progress by TLC.

-

After the reaction is complete, cool the mixture to room temperature and filter off the solid potassium carbonate.

-

Concentrate the filtrate under reduced pressure to remove the acetone.

-

Dissolve the residue in diethyl ether and transfer to a separatory funnel.

-

Wash the organic layer with 1M NaOH (2x), followed by water (2x), and finally with brine (1x).

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by vacuum distillation or column chromatography.

Protocol 2: Phase-Transfer Catalysis (PTC) Approach

This method offers a potentially greener and more selective alternative.[1]

Materials:

-

3,4-Dimethylphenol

-

1,3-Dibromopropane (3 equivalents)

-

50% aqueous Sodium Hydroxide (NaOH)

-

Tetrabutylammonium bromide (TBAB) (5 mol%)

-

Toluene

Procedure:

-

To a round-bottom flask, add 3,4-dimethylphenol (1.0 eq), toluene, and TBAB (0.05 eq).

-

With vigorous stirring, add 50% aqueous NaOH (3.0 eq).

-

Add 1,3-dibromopropane (3.0 eq) dropwise over 30 minutes.

-

Stir the biphasic mixture vigorously at 60-70 °C for 4-8 hours, monitoring by TLC or GC.

-

Cool the reaction to room temperature and separate the organic and aqueous layers.

-

Wash the organic layer with water (2x) and brine (1x).

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product as described in Protocol 1.

Analytical Characterization

Accurate characterization of your product is essential. Below are the expected analytical data for this compound.

| Technique | Expected Results |

| ¹H NMR | The spectrum should show characteristic signals for the aromatic protons of the 1,2-dimethylbenzene ring, the two methyl groups, and the three methylene groups of the propoxy chain. The methylene group adjacent to the oxygen will be a triplet at a lower field than the methylene group adjacent to the bromine, which will also be a triplet. The central methylene group will appear as a multiplet. |

| ¹³C NMR | The spectrum will show distinct signals for the aromatic carbons, the two methyl carbons, and the three carbons of the propoxy chain. The carbon attached to the oxygen will be at a lower field than the carbon attached to the bromine. |

| GC-MS | The gas chromatogram should show a major peak for the desired product. The mass spectrum will exhibit a molecular ion peak (M⁺) and a characteristic M+2 peak of similar intensity due to the presence of bromine. Common fragmentation patterns for alkyl aryl ethers include cleavage of the ether bond. |

References

-

PrepChem. (n.d.). Synthesis of 1-benzyloxy-4-(3-bromopropoxy)benzene. [Link]

-

ResearchGate. (n.d.). The general procedure for the synthesis of compounds 1–20. [Link]

-

Organic Syntheses. (2017). Rhenium-Catalyzed ortho-Alkylation of Phenols. [Link]

-

PubChem. (n.d.). (3-Bromopropyl)benzene. [Link]

-

Master Organic Chemistry. (2014). The Williamson Ether Synthesis. [Link]

-

Comparative Study of the Alkylation of Phenol Derivatives using Semi Empirical Method. (n.d.). [Link]

- Google Patents. (n.d.).

-

CRDEEP Journals. (n.d.). Phase-Transfer Catalysis in Organic Syntheses. [Link]

-

NP-MRD. (n.d.). 13 C NMR Spectrum (1D, 50 MHz, H 2 O, predicted) (NP0298326). [Link]

-

Experiment 06 Williamson Ether Synthesis. (n.d.). [Link]

-

PubChemLite. (n.d.). This compound. [Link]

-

ResearchGate. (n.d.). Optimization of the phenol alkylation in flow a. [Link]

-

Francis Academic Press. (2023). Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents. [Link]

-

Reddit. (2023). Improvement of selectivity/yield of Alkylation. [Link]

-

Organic Chemistry Data. (2021). NMR Spectroscopy :: 13C NMR Chemical Shifts. [Link]

-

Organic Syntheses. (n.d.). C(sp 2 )-S Cross-Coupling Reactions with Adaptive Dynamic Homogeneous Catalysis: Synthesis of. [Link]

-

PTC Organics. (n.d.). Industrial Phase-Transfer Catalysis. [Link]

-

PubMed. (2014). A convenient method for the synthesis of (prop-2-ynyloxy)benzene derivatives via reaction with propargyl bromide, their optimization, scope and biological evaluation. [Link]

-

Royal Society of Chemistry. (n.d.). Electronic Supplementary Information for. [Link]

-

Whitman College. (n.d.). GCMS Section 6.9.5. [Link]

-

Royal Society of Chemistry. (2014). Supporting Information. [Link]

-

Royal Society of Chemistry. (n.d.). Organic & Biomolecular Chemistry - Review. [Link]

-

PrepChem. (n.d.). Synthesis of 4-(3-bromopropoxy)-3,5-dimethyl-β,β-diphenylpropiophenone. [Link]

-

Doc Brown's Chemistry. (n.d.). C8H10 C-13 nmr spectrum of 1,2-dimethylbenzene analysis of chemical shifts ppm. [https://www.docbrown.info/page06/molecule_spectroscopy/specindexc8.htm#1,2-dimethylbenzene C13 NMR]([Link] C13 NMR)

-

PubChem. (n.d.). Benzene, (3-bromopropoxy)-. [Link]

-

Royal Society of Chemistry. (n.d.). Supplementary Information. [Link]

-

Agilent. (n.d.). GC AND GC/MS. [Link]

-

Doc Brown's Chemistry. (n.d.). C8H10 1,4-dimethylbenzene low high resolution H-1 proton nmr spectrum of analysis interpretation of chemical shifts ppm spin spin line splitting H1 p-xylene 1-H nmr doc brown's advanced organic chemistry revision notes. [https://www.docbrown.info/page06/molecule_spectroscopy/specindexc8.htm#1,4-dimethylbenzene H1 NMR]([Link] H1 NMR)

-

ResearchGate. (n.d.). 1,3-Bis(4-bromophenyl)propane. [Link]

-

PMC. (n.d.). 1-(4-Bromophenyl)-3-(3,4-dimethylphenyl)prop-2-en-1-one. [Link]

-

LAB purification setup with vacuum distillation process (0.03 mbar, 120 °C) at ANU.. (n.d.). [Link]

Sources

- 1. crdeepjournal.org [crdeepjournal.org]

- 2. A Convenient Method for the Synthesis of (Prop-2-Ynyloxy)Benzene Derivatives via Reaction with Propargyl Bromide, Their Optimization, Scope and Biological Evaluation | PLOS One [journals.plos.org]

- 3. phasetransfercatalysis.com [phasetransfercatalysis.com]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. brandtech.com [brandtech.com]

- 6. researchgate.net [researchgate.net]

Validation & Comparative

Comparative Guide: 1H NMR Analysis of 4-(3-Bromopropoxy)-1,2-dimethylbenzene

This guide provides an in-depth technical analysis of the 1H NMR spectrum for 4-(3-Bromopropoxy)-1,2-dimethylbenzene . It is designed for researchers synthesizing linker methodologies for medicinal chemistry (e.g., PROTACs) or polymer cross-linking.

Executive Summary

This compound serves as a critical alkylating intermediate. Its 1H NMR spectrum is characterized by a distinct "linker region" (the bromopropoxy chain) and an "aromatic core" (the dimethylbenzene).

Why this analysis matters: In synthetic workflows, this molecule is typically generated via Williamson ether synthesis. The primary challenge is not just identifying the product, but distinguishing it from two critical impurities:

-

The "Dimer" (Bis-alkylation): Where the dihalide reacts at both ends with the phenol.

-

The Elimination Product: Formation of an allyl ether due to basic conditions.

This guide compares the spectral signature of the target molecule against these specific impurities to ensure structural integrity.

Structural Logic & Numbering

To interpret the spectrum accurately, we must define the magnetic environments.

Figure 1: Connectivity and expected magnetic environments.

Experimental Protocol

Reliable data requires a standardized acquisition protocol.

Solvent Selection:

-

Standard: CDCl3 (Chloroform-d) . Excellent solubility; residual peak at 7.26 ppm does not interfere with key signals.

-

Alternative: DMSO-d6 . Use only if the sample contains significant phenolic starting material (to resolve the -OH peak) or if the salt byproduct is present.

Acquisition Parameters:

-

Frequency: 400 MHz minimum (required to resolve the aromatic hyperfine coupling).

-

Relaxation Delay (d1): Set to 5 seconds (essential for accurate integration of the aromatic vs. aliphatic ratio).

-

Scans (ns): 16 (sufficient for >10 mg sample).

Spectral Analysis: The "Fingerprint"

The following data assumes a 400 MHz instrument in CDCl3.

Table 1: Chemical Shift Assignments

| Position | Group | Shift ( | Multiplicity | Integration | Coupling ( | Notes |

| Aromatic | H-6 | 6.95 - 7.05 | Doublet (d) | 1H | 8.1 | Downfield (Meta to O) |

| Aromatic | H-5 | 6.65 - 6.75 | dd | 1H | 8.1, 2.5 | Upfield (Ortho to O) |

| Aromatic | H-3 | 6.60 - 6.70 | d (or broad s) | 1H | 2.5 | Upfield (Ortho to O) |

| Linker | O-CH2 | 4.05 - 4.10 | Triplet (t) | 2H | 6.2 | |

| Linker | CH2-Br | 3.55 - 3.65 | Triplet (t) | 2H | 6.5 | |

| Core | Ar-CH3 | 2.20 - 2.25 | Singlet (s) | 6H | - | Overlapping singlets |

| Linker | Central CH2 | 2.25 - 2.35 | Quintet | 2H | 6.3 |

Detailed Region Analysis

A. The Aromatic Region (6.5 – 7.1 ppm)

The 1,2-dimethyl-4-alkoxy substitution pattern creates an ABX system (or ABC depending on field strength).

-

Electronic Effect: The alkoxy group is a strong Electron Donating Group (EDG) by resonance. This shields the protons ortho to it (H-3 and H-5), pushing them upfield (~6.7 ppm).

-

H-6: Being meta to the alkoxy group, it receives less electron density and appears furthest downfield (~7.0 ppm).

B. The Linker Region (2.0 – 4.1 ppm)

This is the diagnostic region for reaction success.

-

The Triplet Pair: You must observe two distinct triplets. The O-CH2 is significantly more deshielded (~4.08 ppm) than the CH2-Br (~3.60 ppm) due to the higher electronegativity of Oxygen vs. Bromine.

-

The Quintet: The central methylene overlaps closely with the aromatic methyls. Use 2D COSY if integration is ambiguous.

Comparative Analysis: Product vs. Impurities

This section differentiates the target molecule from its most common synthetic failures.

Scenario A: Target vs. "The Dimer" (Bis-alkylation)

If you used 1,3-dibromopropane, a common side reaction is the phenol reacting at both ends of the propyl chain.

| Feature | Target Molecule (Mono-ether) | Impurity (Bis-ether Dimer) |

| CH2-Br Signal | Present (Triplet, ~3.60 ppm) | Absent |

| O-CH2 Signal | 2H Integration | 4H Integration (relative to core) |

| Symmetry | Asymmetric Chain | Symmetric Linker |

Diagnostic Check: If the triplet at 3.60 ppm is missing, you have synthesized the dimer (1,3-bis(3,4-dimethylphenoxy)propane).

Scenario B: Target vs. Elimination Product (Allyl Ether)

Under strong basic conditions (e.g., NaH/THF), the alkyl bromide can eliminate to form an alkene.

| Feature | Target Molecule | Impurity (Allyl Ether) |

| Olefinic Region (5.0-6.0 ppm) | Silent | Multiplets Present (Terminal alkene) |

| Linker Multiplicity | Triplet-Quintet-Triplet | Doublet-Multiplet-Multiplet |

Scenario C: Bromo- vs. Chloro- Linker

If using 1-bromo-3-chloropropane to improve selectivity, you must confirm the Bromine was displaced (as intended) and not the Chlorine.

-

Target (Propyl-Br): Terminal CH2 at ~3.60 ppm .

-

Alternative (Propyl-Cl): Terminal CH2 at ~3.75 ppm .[1]

-

Note: The Chlorine is more electronegative, shifting the triplet slightly downfield.

Analytical Workflow (Decision Tree)

Figure 2: Step-by-step logic for validating the synthesis product.

References

-

Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997).[2][3] NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. Link

-

SDBS Web . (National Institute of Advanced Industrial Science and Technology). Spectral Database for Organic Compounds. Search: 3,4-dimethylanisole (Simulated Core Data). Link

-

Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons.[4] (Authoritative source for coupling constants and substituent effects).

-

PubChem . Compound Summary for this compound. Link

Sources

Safety Operating Guide

Proper Disposal Procedures: 4-(3-Bromopropoxy)-1,2-dimethylbenzene

The following guide details the proper disposal procedures for 4-(3-Bromopropoxy)-1,2-dimethylbenzene .

This protocol is engineered for Researchers, Safety Officers, and Lab Managers . It prioritizes Zero-Discharge to the environment and strict adherence to RCRA (Resource Conservation and Recovery Act) standards for halogenated organic waste.

Executive Safety Summary

-

Waste Classification: Halogenated Organic Solvent/Chemical Waste .

-

Primary Hazard: Skin/Eye Irritant, Respiratory Irritant, Potential Aquatic Toxin.

-

Critical Directive: NEVER dispose of this compound down the drain. NEVER mix with non-halogenated solvents (e.g., acetone, ethanol) if cost-segregation is required by your facility, though they are chemically compatible for incineration.

-

Disposal Method: High-temperature incineration via an approved hazardous waste contractor.

Chemical Profile & Hazard Identification

Before handling waste, verify the chemical identity and associated hazards.[1]

| Parameter | Data |

| Chemical Name | This compound |

| Functional Groups | Alkyl Bromide, Aromatic Ether |

| Physical State | Liquid (Viscous) or Low-Melting Solid |

| GHS Classification | Warning |

| Hazard Statements | H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation.H413: May cause long-lasting harmful effects to aquatic life. |

| Reactivity | Stable under normal conditions. Incompatible with Strong Oxidizers and Strong Bases . |

Pre-Disposal: Segregation & Packaging

Proper segregation is the single most effective way to prevent accidents and reduce disposal costs.

A. Waste Stream Segregation

This compound contains a Bromine atom, classifying it strictly as Halogenated Waste .

-

Correct Stream: Halogenated Organic Waste.

-

Incorrect Stream: Non-Halogenated Solvents, Aqueous Acid/Base, Biohazardous Waste.

B. Container Specifications

-

Material: High-Density Polyethylene (HDPE) or Glass (Amber preferred).

-

Closure: Screw-top cap with a chemically resistant liner (PTFE/Teflon). Do not use ground glass stoppers (risk of seizing).

-

Headspace: Leave at least 10% headspace to allow for thermal expansion.

C. Labeling Requirements (RCRA Compliance)

Every container must be labeled immediately upon the first addition of waste.

-

Full Chemical Name: Write "this compound" (No abbreviations/formulas).

-

Hazard Checkboxes: Mark "Toxic" and "Irritant".

Step-by-Step Disposal Workflow

Scenario 1: Pure Chemical Disposal (Expired/Surplus Stock)

-

Keep in Original Container: If the original bottle is intact and sealed, do not transfer it.

-

Overpack: Place the bottle into a clear plastic Ziploc-style bag to contain potential leaks.

-

Tagging: Attach your facility’s "Hazardous Waste Tag" directly to the bag/bottle.

-

Storage: Move to the Satellite Accumulation Area (SAA) .

Scenario 2: Reaction Mixture / Dilute Waste

-

Pre-Treatment (Quenching): If the waste contains unreacted reagents (e.g., strong bases used in its synthesis), neutralize the mixture to pH 6–8 before adding to the waste container.

-

Transfer: Pour into the Halogenated Solvent carboy using a funnel.

-

Log It: Record the volume and concentration on the carboy's log sheet. This is critical for the disposal contractor to determine the BTU value and incineration parameters.

Scenario 3: Spill Cleanup (Emergency Disposal)

-

Isolate: Evacuate the immediate area and ensure good ventilation.[2]

-

PPE: Wear Nitrile gloves (double-gloved recommended), safety goggles, and a lab coat.

-

Absorb: Use an inert absorbent (Vermiculite, Diatomaceous Earth, or a Universal Spill Pad). Do not use paper towels as the primary absorbent for large spills (flammability risk).

-

Collect: Scoop absorbed material into a wide-mouth HDPE jar.

-

Label: Mark as "Debris contaminated with this compound".

Decision Logic: Waste Segregation

The following diagram illustrates the decision process for segregating this specific chemical.

Figure 1: Decision tree for the safe segregation and packaging of halogenated organic waste.

Regulatory Compliance & Codes

| Authority | Regulation/Code | Description |

| EPA (RCRA) | D001 (Ignitable) | Applicable if the waste solution has a flash point < 60°C. |

| EPA (RCRA) | Hazardous Waste | General classification for non-listed toxic organics. |

| DOT (Transport) | UN 3082 | Environmentally hazardous substance, liquid, n.o.s. (if shipped pure). |

| Sewer Authority | Prohibited Discharge | Strictly forbidden from entering sanitary sewer systems. |

References

-

Fisher Scientific. (2025).[3] Safety Data Sheet: 4-Bromo-m-xylene (Analogous Halogenated Compound). Retrieved from

-

Temple University Environmental Health & Safety. (n.d.). Halogenated Solvents in Laboratories - Disposal Guidelines. Retrieved from

-

University of Wisconsin–Madison. (n.d.). Chapter 7: Chemical Disposal Procedures. Retrieved from

-

Dartmouth College EHS. (n.d.). Hazardous Waste Disposal Guide. Retrieved from

-

PubChem. (n.d.). Compound Summary: this compound.[4] Retrieved from

Sources

A Researcher's Guide to the Safe Handling of 4-(3-Bromopropoxy)-1,2-dimethylbenzene

As scientific endeavors into novel molecular entities continue to expand, the paramount importance of a deeply ingrained safety culture within the laboratory cannot be overstated. This guide, developed for researchers, scientists, and drug development professionals, provides essential, immediate safety and logistical information for handling 4-(3-Bromopropoxy)-1,2-dimethylbenzene. By moving beyond a simple checklist and delving into the rationale behind each safety protocol, we aim to foster a proactive safety mindset that becomes an intrinsic part of the experimental workflow.

Chemical Hazard Profile

-

Harmful if swallowed [1]

-

Causes skin irritation [3]

-

Causes serious eye irritation [3]

-

May cause respiratory irritation

It is also classified as a lachrymator, meaning it can cause tearing. Understanding these potential hazards is the foundational step in implementing a robust safety plan.

Core Directive: Personal Protective Equipment (PPE)

The selection of appropriate PPE is the first line of defense in preventing chemical exposure.[4] The following table summarizes the recommended PPE for various laboratory operations involving this compound.

| Operation | Eye Protection | Hand Protection | Body Protection | Respiratory Protection |

| Weighing and Aliquoting | Safety glasses with side shields | Chemical-resistant gloves (Nitrile or Neoprene) | Laboratory coat | Recommended if not in a ventilated enclosure |

| Solution Preparation | Chemical safety goggles | Chemical-resistant gloves (Nitrile or Neoprene) | Laboratory coat | Work within a fume hood |

| Running Reactions | Chemical safety goggles or face shield | Chemical-resistant gloves (Nitrile or Neoprene) | Laboratory coat | Work within a fume hood |

| Work-up and Purification | Chemical safety goggles or face shield | Chemical-resistant gloves (Nitrile or Neoprene) | Chemical-resistant apron over a laboratory coat | Work within a fume hood |

| Handling Spills | Chemical safety goggles and face shield | Heavy-duty chemical-resistant gloves (Butyl rubber or Viton®) | Chemical-resistant suit or apron | Respirator with an organic vapor cartridge |

Rationale for PPE Selection:

-

Eye Protection: Due to its classification as a serious eye irritant, the use of chemical safety goggles is mandatory.[3][5] A face shield should be used in conjunction with goggles when there is a significant splash risk.[5]

-

Hand Protection: Nitrile or neoprene gloves are recommended for incidental contact.[5] For prolonged contact or in the event of a spill, more robust gloves such as butyl rubber should be used. Always inspect gloves for any signs of degradation or perforation before use.

-

Body Protection: A standard laboratory coat is sufficient for most operations.[5] When handling larger quantities or during procedures with a high splash potential, a chemical-resistant apron provides an additional layer of protection.[5]

-

Respiratory Protection: Given that this compound may cause respiratory irritation, all handling should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[6] If a fume hood is not available or in the case of a large spill, a respirator with an appropriate organic vapor cartridge is necessary.[7]

Operational Plan: From Receipt to Disposal

A systematic approach to the entire lifecycle of the chemical within the laboratory is crucial for maintaining a safe environment.

Receiving and Storage:

-

Upon receipt, inspect the container for any damage or leaks.

-

Store the chemical in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[1][2]

-

The storage area should be clearly labeled with the appropriate hazard warnings.

-

Keep the container tightly closed when not in use.

Experimental Workflow:

The following diagram outlines a logical workflow for safely incorporating this compound into an experimental protocol.

Caption: A stepwise workflow for the safe handling of this compound.

Spill Management:

In the event of a spill, immediate and correct action is critical to mitigate exposure and environmental contamination.

-

Evacuate and Alert: Immediately alert others in the vicinity and evacuate the area if necessary.

-

Assess the Spill: From a safe distance, assess the extent of the spill and any immediate hazards.

-

Don Appropriate PPE: Before attempting to clean the spill, don the appropriate PPE as outlined in the table above.

-

Contain the Spill: Use an inert absorbent material such as sand, earth, or vermiculite to contain the spill.[8]

-

Collect and Dispose: Carefully collect the absorbed material and place it into a suitable, labeled container for hazardous waste disposal.[8]

-

Decontaminate: Clean the spill area with an appropriate solvent, followed by soap and water.

-

Report: Report the incident to the laboratory supervisor or safety officer.

The following flowchart provides a visual guide for spill response.

Caption: A clear and concise spill response protocol for chemical incidents.

Disposal Plan:

All waste containing this compound, including contaminated consumables and spill cleanup materials, must be disposed of as hazardous waste.[1][9]

-

Collect all waste in a clearly labeled, sealed container.

-

Follow all institutional, local, and national regulations for the disposal of chemical waste.

-

Never dispose of this chemical down the drain.[10]

By adhering to these guidelines, researchers can confidently and safely handle this compound, ensuring the integrity of their work and the well-being of themselves and their colleagues.

References

-

University of Tennessee, Knoxville. (n.d.). Personal Protective Equipment (PPE) Appendix E: Types of Gloves and their Advantages and Disadvantages. Retrieved from [Link]

-

Alfa Aesar. (2025). Safety Data Sheet for (3-bromopropyl)benzene. Retrieved from [Link]

-

Compliance Partners. (2024). PPE and Safety Equipment When Using Chemicals. Retrieved from [Link]

-

American Chemistry Council. (n.d.). Protective Equipment. Retrieved from [Link]

-

FUJIFILM Wako Chemicals. (n.d.). Safety Data Sheet. Retrieved from [Link]

-

SafetyCulture. (2025). Essential PPE for Protection Against Liquid Chemicals. Retrieved from [Link]

Sources

- 1. fishersci.com [fishersci.com]

- 2. fishersci.com [fishersci.com]

- 3. tcichemicals.com [tcichemicals.com]

- 4. Protective Equipment - American Chemistry Council [americanchemistry.com]

- 5. marketplace.safetyculture.com [marketplace.safetyculture.com]

- 6. assets.thermofisher.cn [assets.thermofisher.cn]

- 7. cp.org.nz [cp.org.nz]

- 8. buyat.ppg.com [buyat.ppg.com]

- 9. labchem-wako.fujifilm.com [labchem-wako.fujifilm.com]

- 10. aksci.com [aksci.com]

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.